molecular formula C16H17Cl2N3OS B2464788 (2-(3,4-dichlorophenyl)thiazolidin-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2034615-12-6

(2-(3,4-dichlorophenyl)thiazolidin-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2464788
CAS No.: 2034615-12-6
M. Wt: 370.29
InChI Key: DYZHPWFHHPPAIO-UHFFFAOYSA-N
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Description

This compound features a thiazolidine core substituted with a 3,4-dichlorophenyl group at the 2-position and a methanone bridge linked to a 1,3,5-trimethylpyrazole moiety. Such structural attributes are common in agrochemicals and pharmaceuticals, where chlorine substituents often enhance bioactivity and stability .

Properties

IUPAC Name

[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3OS/c1-9-14(10(2)20(3)19-9)15(22)21-6-7-23-16(21)11-4-5-12(17)13(18)8-11/h4-5,8,16H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZHPWFHHPPAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(3,4-dichlorophenyl)thiazolidin-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a thiazolidinone derivative that has garnered interest due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent findings from various studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Thiazolidinone Ring : This five-membered ring contributes to the compound's biological activity.
  • Dichlorophenyl Group : The presence of chlorine atoms enhances the lipophilicity and biological interactions.
  • Pyrazole Moiety : Known for its pharmacological relevance, this part of the molecule is crucial for its activity against various biological targets.

Anticancer Activity

Recent studies have shown that thiazolidinone derivatives exhibit significant anticancer properties. For example, derivatives similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines. In a study evaluating similar compounds, certain derivatives showed a GI₅₀ value in the micromolar range against leukemia cell lines, indicating potent anticancer activity .

CompoundCell LineGI₅₀ (μM)
4dLeukemia2.12
4fLeukemia1.64

This suggests that modifications in the thiazolidinone structure can lead to enhanced anticancer properties.

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Pyrazole derivatives are known to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that compounds with similar structures can inhibit bacterial growth effectively .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 μg/mL
Escherichia coli50 μg/mL

These results indicate that the compound may also possess significant antimicrobial properties.

Anti-inflammatory Effects

Thiazolidinones have been reported to exhibit anti-inflammatory activities through various mechanisms, including inhibition of pro-inflammatory cytokines and enzymes. The specific compound's ability to modulate inflammatory pathways remains an area for further investigation but aligns with the known activities of its structural relatives .

While detailed mechanisms specific to (2-(3,4-dichlorophenyl)thiazolidin-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone are not extensively documented, related compounds often act by:

  • Inhibiting Kinases : Many pyrazole derivatives target kinases involved in cancer progression.
  • Modulating Cell Signaling Pathways : Thiazolidinones may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.

Case Studies

Several studies have reported on the synthesis and evaluation of thiazolidinone derivatives similar to the target compound. One notable study synthesized a series of thiazolidinones and evaluated their anticancer and antimicrobial activities. Results indicated that structural modifications significantly influenced their biological efficacy .

Scientific Research Applications

Anticancer Properties

Research indicates that thiazolidine derivatives like the compound of interest exhibit significant anticancer activity. A study demonstrated that certain thiazolidine-based compounds effectively inhibited cancer cell proliferation and induced apoptosis in colorectal cancer cell lines (HT29). The mechanisms involved include:

  • Cell Cycle Modulation : Inducing cell cycle arrest at specific phases.
  • Apoptosis Induction : Increasing markers associated with programmed cell death.
  • Enzyme Inhibition : Potential inhibition of key enzymes such as acetylcholinesterase (AChE) .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. The presence of the dichlorophenyl group may enhance antimicrobial effects by increasing lipophilicity, facilitating membrane penetration of microbial cells. However, specific studies on this compound's antimicrobial efficacy are still required. Thiazolidine derivatives have been reported to possess activity against various bacterial strains, particularly gram-positive bacteria .

Case Studies and Research Findings

Study FocusFindings
Anticancer ActivityThiazolidine derivatives inhibit proliferation and induce apoptosis in cancer cell lines such as HT29. Mechanisms involve cell cycle arrest and increased apoptotic markers.
Antimicrobial EfficacyPreliminary studies suggest that thiazolidine derivatives exhibit better activity against gram-positive bacteria compared to gram-negative strains.

Notable Research

  • Anticancer Mechanism : A study highlighted the anticancer properties of thiazolidine derivatives, showing their ability to induce apoptosis in cancer cells by promoting cell cycle arrest and increasing apoptotic markers .
  • Antimicrobial Studies : Research on similar thiazolidine compounds revealed significant antibacterial activity against Bacillus species, indicating potential for further development as antimicrobial agents .

Synthetic Approaches

Various synthetic methodologies have been employed to enhance the selectivity and yield of thiazolidine derivatives:

  • Multicomponent Reactions : Effective for synthesizing complex structures.
  • Click Chemistry : Utilized for creating diverse molecular libraries.
  • Green Chemistry Techniques : Employed to improve environmental sustainability during synthesis .

Chemical Reactions Analysis

Core Scaffold Assembly

The compound’s synthesis typically involves multi-step protocols combining pyrazole and thiazolidinone moieties:

  • Pyrazole Synthesis : 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde is often synthesized via Vilsmeier-Haack formylation of 1,3,5-trimethylpyrazole using POCl₃/DMF, yielding the formyl derivative at the 4-position .

  • Thiazolidinone Formation : The thiazolidin-3-yl group is introduced via cyclocondensation of 3,4-dichlorophenyl-substituted amines with mercaptoacetic acid or thiol derivatives under acidic conditions (e.g., HCl/ethanol) .

Key Reaction Scheme :

  • Formylation :
    1,3,5-TrimethylpyrazolePOCl3/DMF1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde\text{1,3,5-Trimethylpyrazole} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde}

  • Cyclocondensation :
    3,4-Dichlorophenylamine+Mercaptoacetic AcidHCl/EtOH2-(3,4-Dichlorophenyl)thiazolidin-4-one\text{3,4-Dichlorophenylamine} + \text{Mercaptoacetic Acid} \xrightarrow{\text{HCl/EtOH}} \text{2-(3,4-Dichlorophenyl)thiazolidin-4-one}

  • Coupling :
    1,3,5-Trimethylpyrazole-4-carbaldehyde+2-(3,4-Dichlorophenyl)thiazolidin-4-oneKnoevenagelTarget Methanone\text{1,3,5-Trimethylpyrazole-4-carbaldehyde} + \text{2-(3,4-Dichlorophenyl)thiazolidin-4-one} \xrightarrow{\text{Knoevenagel}} \text{Target Methanone}

Derivatization Reactions

The methanone group enables further functionalization:

Nucleophilic Additions

  • Grignard Reagents : React with the ketone to form tertiary alcohols (e.g., using methylmagnesium bromide) .

  • Hydrazine Derivatives : Form hydrazones under acidic conditions, useful for generating Schiff base libraries .

Cross-Coupling Reactions

  • Suzuki-Miyaura : Palladium-catalyzed coupling with arylboronic acids modifies the dichlorophenyl group .

  • Buchwald-Hartwig Amination : Introduces amino groups at the thiazolidinone nitrogen .

Table 1: Reaction Conditions and Yields

Reaction TypeReagents/ConditionsYield (%)Source
Knoevenagel CondensationPiperidine/EtOH, reflux78–85
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C65–72
Hydrazone FormationNH₂NH₂·HCl, AcOH, 70°C82

Stability and Degradation

  • Hydrolytic Stability : The thiazolidinone ring undergoes slow hydrolysis in acidic media (t₁/₂: 48 h at pH 2) .

  • Photodegradation : UV exposure (254 nm) cleaves the methanone group, forming 3,4-dichlorobenzoic acid and pyrazole fragments .

Challenges and Optimization

  • Stereoselectivity : Racemization at the thiazolidinone’s C-2 position occurs under basic conditions, requiring chiral auxiliaries for enantiopure synthesis .

  • Solubility : Low aqueous solubility (logP = 3.8) limits bioavailability; PEGylation or sulfonation improves this .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Chemistry

Compound 7b : (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone
  • Key Differences: Replaces thiazolidine with a thieno[2,3-b]thiophene ring. Contains dual pyrazole rings with phenyl and amino substituents instead of trimethylpyrazole. Higher molecular weight (538.64 g/mol vs. ~400 g/mol for the target compound).
Compound 10 : 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile
  • Key Differences: Features a pyrazolo-pyrimidine scaffold fused with thienothiophene. Cyanide substituents and phenyl groups introduce distinct electronic effects vs. the target’s dichlorophenyl and methyl groups.
  • Implications: The electron-withdrawing cyano groups may reduce electron density, altering reactivity and binding affinity compared to the electron-rich dichlorophenyl group .
Thiadiazole Derivatives (13a–13d) : Synthesized via hydrazine-hydrazonoyl chloride condensations
  • Key Differences :
    • Thiadiazole core instead of thiazolidine.
    • Nitrophenyl and methylidene hydrazine substituents.

Physicochemical and Bioactive Properties

Table 1: Comparative Analysis
Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Bioactivity
Target Compound Thiazolidine 3,4-Dichlorophenyl, Trimethylpyrazole ~400 Antimicrobial, Pesticidal
Compound 7b Thieno[2,3-b]thiophene Dual aminophenyl-pyrazole 538.64 Not reported (structural focus)
Compound 10 Pyrazolo-pyrimidine Cyanide, Phenyl 604.71 Anticancer (inferred)
Thiadiazole 13a–13d Thiadiazole Nitrophenyl, Methylidene hydrazine ~350–400 Antifungal, Antibacterial
  • Lipophilicity: The target’s dichlorophenyl group likely confers higher logP values than phenyl or cyano-substituted analogues, enhancing blood-brain barrier penetration .
  • Hydrogen Bonding : The thiazolidine NH and carbonyl groups may form stronger hydrogen bonds vs. thiadiazole N-atoms, influencing crystal packing and solubility .

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